![molecular formula C18H22BrN3 B2976287 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline CAS No. 1871163-99-3](/img/structure/B2976287.png)
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline
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Description
“2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline” is a chemical compound with the molecular formula C18H22BrN3. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline” consists of a benzylpiperazine group attached to a bromoaniline group . The InChI code for this compound is 1S/C18H22BrN3/c19-17-7-6-16 (18 (20)12-17)14-22-10-8-21 (9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 360.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Anti-Prostate Cancer Applications
This compound has been used in the synthesis of hydroxyzine derivatives, which have shown potential as antagonists for androgen receptors (AR), a key driver of prostate cancer . The mono-substituted derivatives on the phenyl group displayed strong cytotoxic activities . These results suggest that these compounds may have instructive implications for drug structural modification in prostate cancer .
Cytotoxic Activity
The introduction of the piperazine moiety in this compound contributes to its cytotoxic activity . The substitution of R1 and R2 groups with two phenyl groups showed high cytotoxic activity against the tested cancer cells .
Antimicrobial Activity
The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Molecular Docking
Molecular docking is frequently used to predict the preferred binding orientations of small molecules of drug candidates to their protein targets . This compound, with its unique structure, could be a potential candidate for such studies .
Synthesis of Novel Derivatives
The compound can be used as a starting material for the synthesis of novel derivatives with potential biological activities . For instance, it has been used in the synthesis of hydroxyzine derivatives .
Research and Development
This compound is available for research and development purposes . It can be used in various chemical reactions to synthesize new compounds, study their properties, and explore their potential applications .
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3/c19-17-7-6-16(18(20)12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAXTRHGDZETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline |
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